6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Vorbereitungsmethoden
The synthesis of 6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine can be achieved through various methods. One common approach involves the reaction of dimethylimidazole with chlorinated hydrocarbons under basic conditions, followed by iodination. Another method includes catalytic dechlorination and imidazole ring formation reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced catalytic systems and controlled reaction environments .
Analyse Chemischer Reaktionen
6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the chlorine or iodine atoms can be replaced by other functional groups using nucleophilic substitution reactions
Common reagents and conditions for these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Wirkmechanismus
related imidazopyridazine derivatives have been investigated for their potential to modulate enzymes or act as antagonists for specific receptors. These compounds may interact with molecular targets and pathways involved in various biological processes, leading to their observed effects.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine can be compared with other similar compounds in the imidazo[1,2-b]pyridazine family. Some of these similar compounds include:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine: Exhibits similar structural features and reactivity.
Eigenschaften
Molekularformel |
C8H7ClIN3 |
---|---|
Molekulargewicht |
307.52 g/mol |
IUPAC-Name |
6-chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H7ClIN3/c1-4-3-6-11-5(2)8(10)13(6)12-7(4)9/h3H,1-2H3 |
InChI-Schlüssel |
XHXSPLCKNUIVHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=C(N2N=C1Cl)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.